molecular formula C16H14N2O2S B5841858 2-(4-ethoxyanilino)-4H-3,1-benzothiazin-4-one

2-(4-ethoxyanilino)-4H-3,1-benzothiazin-4-one

Cat. No.: B5841858
M. Wt: 298.4 g/mol
InChI Key: VWAAQFHFTMNBBL-UHFFFAOYSA-N
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Description

2-(4-ethoxyanilino)-4H-3,1-benzothiazin-4-one is a compound of significant interest in the field of organic chemistry. This compound features a benzothiazine core, which is known for its diverse biological activities. The presence of the ethoxyanilino group further enhances its chemical properties, making it a valuable subject for various scientific studies.

Properties

IUPAC Name

2-(4-ethoxyanilino)-3,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)17-16-18-14-6-4-3-5-13(14)15(19)21-16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAAQFHFTMNBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyanilino)-4H-3,1-benzothiazin-4-one typically involves the reaction of 4-ethoxyaniline with a suitable benzothiazine precursor. One common method includes the nucleophilic substitution reaction where 4-ethoxyaniline reacts with a halogenated benzothiazine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-ethoxyanilino)-4H-3,1-benzothiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated benzothiazine, bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-(4-ethoxyanilino)-4H-3,1-benzothiazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyanilino)-4H-3,1-benzothiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of the ethoxyanilino group and the benzothiazine core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

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